Methyl 4-ethenylpiperidine-4-carboxylate;hydrochloride
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Overview
Description
Methyl 4-ethenylpiperidine-4-carboxylate;hydrochloride is a chemical compound with the molecular formula C9H15NO2·HClThis compound is a piperidine derivative, which is a class of compounds known for their wide range of applications in pharmaceuticals and organic synthesis .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withNitric oxide synthase , both inducible and endothelial . Nitric oxide synthase plays a crucial role in producing nitric oxide, a key molecule involved in various physiological and pathological processes.
Mode of Action
This interaction could potentially alter the production of nitric oxide, impacting various cellular processes .
Biochemical Pathways
Given its potential interaction with nitric oxide synthase, it may influence the nitric oxide signaling pathway, which plays a role in vasodilation, immune response, and neurotransmission .
Result of Action
Based on its potential interaction with nitric oxide synthase, it may influence the production of nitric oxide, which could have various downstream effects, including vasodilation, modulation of immune response, and neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-ethenylpiperidine-4-carboxylate;hydrochloride typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 4-vinylpiperidine with methanol in the presence of a strong acid catalyst to form the ester, followed by the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethenylpiperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the vinyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperidine derivatives .
Scientific Research Applications
Methyl 4-ethenylpiperidine-4-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: This compound is explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-vinylpiperidine-4-carboxylate: Similar structure but without the hydrochloride salt.
4-Vinylpiperidine: A simpler derivative lacking the ester group.
Piperidine derivatives: A broad class of compounds with varying functional groups and applications.
Uniqueness
Methyl 4-ethenylpiperidine-4-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
methyl 4-ethenylpiperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-3-9(8(11)12-2)4-6-10-7-5-9;/h3,10H,1,4-7H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRBGVCAYZHOTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)C=C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2411308-66-0 |
Source
|
Record name | methyl 4-ethenylpiperidine-4-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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